molecular formula C5H7NO2 B2995938 methyl N-prop-2-ynylcarbamate CAS No. 139372-09-1

methyl N-prop-2-ynylcarbamate

Cat. No. B2995938
CAS RN: 139372-09-1
M. Wt: 113.116
InChI Key: TVXCRKVVJMSNLG-UHFFFAOYSA-N
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Description

Methyl N-prop-2-ynylcarbamate is a chemical compound with the CAS Number: 139372-09-1 . It has a molecular weight of 113.12 and is used in scientific research due to its diverse applications, including its role as a potent inhibitor for certain enzymes.


Synthesis Analysis

The synthesis of compounds similar to this compound has been discussed in various studies. For instance, the synthesis of N-methylated polypeptides has been explored . Another study discussed the one-pot synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Insect Control and Juvenoid Research

Methyl N-prop-2-ynylcarbamate, as part of the carbamate series, has shown significant biological activity in insect control. Variations of the O-alkyl substituents in the carbamate moiety have led to the synthesis of juvenoids, which have demonstrated high biological activity and selectivity against target insect species. These compounds have been effective in controlling several non-related insect species, showcasing the potential of this compound derivatives in pest control and agricultural applications (Wimmer et al., 1994).

Neuroprotective Applications

Compounds containing propargylamine, including some derivatives of this compound, have been studied for their neuroprotective properties. These compounds, such as ladostigil and M30, show promise in treating neurodegenerative diseases by modulating the proteolytic cleavage of amyloid-beta protein precursor and activating signaling pathways like MAPK and PKC. This indicates a potential application of this compound derivatives in the development of treatments for conditions like Alzheimer's and Lewy body disease (Bar‐Am et al., 2010).

Chromatographic Analysis and Pharmaceutical Quality Control

This compound and its derivatives have been utilized in the development of high-performance liquid chromatography methods for the determination of various compounds, including drugs like mebendazole in pharmaceutical forms. The high sensitivity, accuracy, and selectivity of these methods are crucial in ensuring the quality and safety of pharmaceutical products, demonstrating the compound's utility in analytical chemistry and pharmaceutical quality control (Al-Kurdi et al., 1999).

Multifunctional Drug Development

Derivatives of this compound, such as ladostigil (TV3326), are being explored as multifunctional drugs for the treatment of Alzheimer's disease. These compounds combine neuroprotective effects with other pharmacological activities like cholinesterase inhibition, showcasing the versatility of this compound derivatives in drug development. The ability of these compounds to address multiple targets and pathways simultaneously makes them a promising avenue for creating more effective treatments for complex neurodegenerative diseases (Weinstock et al., 2001).

Safety and Hazards

The safety information for methyl N-prop-2-ynylcarbamate indicates that it has several hazard statements including H227, H315, H319, H335 . These correspond to being combustible, causing skin irritation, causing serious eye irritation, and possibly causing respiratory irritation .

Mechanism of Action

Target of Action

Methyl N-prop-2-ynylcarbamate, also known as methyl N-(prop-2-yn-1-yl)carbamate, is a compound that primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. It plays a crucial role in the regulation of mood and behavior .

Mode of Action

The compound acts as an inhibitor of MAO . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates, the monoamines. This inhibition results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. The most notable is the monoamine pathway , where the monoamines dopamine, norepinephrine, and serotonin are metabolized. By inhibiting MAO, the compound prevents the breakdown of these monoamines, leading to their increased availability. This can result in enhanced neurotransmission, which can have various downstream effects, including mood elevation .

Result of Action

The primary result of the action of this compound is an increase in monoamine neurotransmission. This can lead to various effects, including mood elevation, which may be beneficial in the treatment of conditions such as depression . Excessive monoamine levels can also lead to side effects, including hypertension and serotonin syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also increase monoamine levels can potentiate its effects, potentially leading to toxicity. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to inhibit MAO .

properties

IUPAC Name

methyl N-prop-2-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCRKVVJMSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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